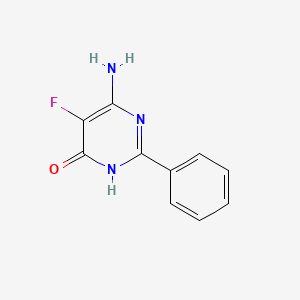
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a fluorine atom at the 5th position, and a phenyl group at the 2nd position of the pyrimidine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-4,6-dichloropyrimidine with an appropriate amine and a fluorinating agent. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, in the presence of a base like potassium carbonate or sodium hydride.
Another synthetic route involves the cyclization of a suitable precursor, such as 2-phenyl-4,6-diaminopyrimidine, with a fluorinating agent. This reaction can be carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, resulting in changes to the functional groups or the pyrimidine ring itself.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may have different chemical and biological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or iodine can be used to introduce new substituents at specific positions on the pyrimidine ring.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group back to an amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield new derivatives with different substituents at the 5th position, while oxidation reactions may produce nitro-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one can be compared with other similar compounds, such as:
6-Amino-2-phenylpyrimidin-4(1H)-one: Lacks the fluorine substituent, which may result in different chemical and biological properties.
5-Fluoro-2-phenylpyrimidin-4(1H)-one:
6-Amino-5-chloro-2-phenylpyrimidin-4(1H)-one: Contains a chlorine substituent instead of fluorine, which may influence its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
116092-11-6 |
|---|---|
Molekularformel |
C10H8FN3O |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
4-amino-5-fluoro-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
InChI-Schlüssel |
KFZCYYMRVXRSHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
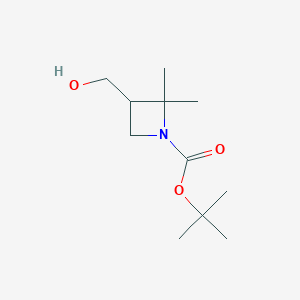
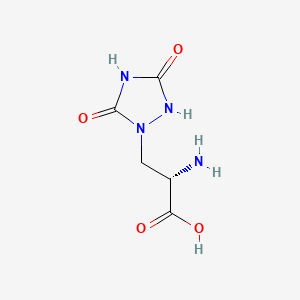

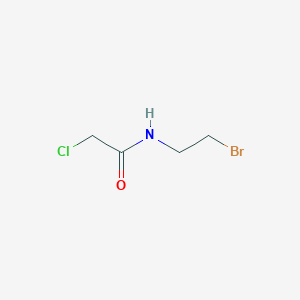
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
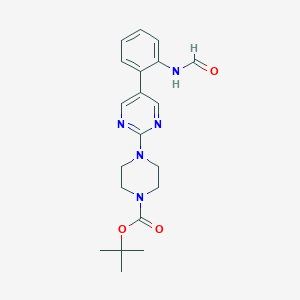
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
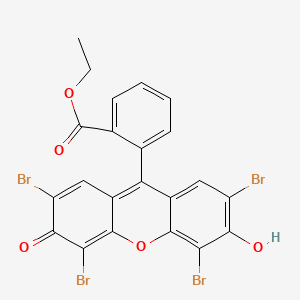
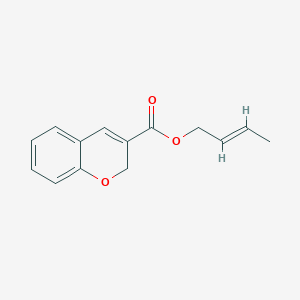
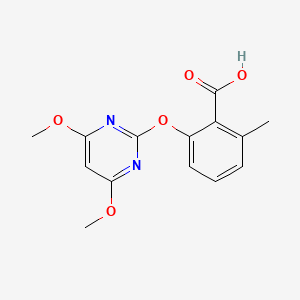
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
